

Application Note & Protocol: UPLC-MS/MS Method for the Quantification of Tizoxanide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral drug nitazoxanide, is the primary entity responsible for its therapeutic effects.[1] Following oral administration, nitazoxanide is rapidly hydrolyzed to tizoxanide, which then undergoes glucuronidation before excretion.[1][2] Accurate quantification of tizoxanide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

This document provides a detailed application note and protocol for the development and validation of a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of tizoxanide in biological samples.

Physicochemical Properties of Tizoxanide

A thorough understanding of the analyte's properties is fundamental for method development.



Property	Value	Reference
Molecular Formula	C10H7N3O4S	[3][4]
Molecular Weight	265.25 g/mol	[1][3]
CAS Number	173903-47-4	[3][4]
Appearance	White to beige powder/crystalline solid	[4]
Solubility	Soluble in DMSO and DMF; sparingly soluble in aqueous buffers. Insoluble in water.	[4][5]

UPLC-MS/MS Method Parameters

This section outlines the optimized chromatographic and mass spectrometric conditions for the analysis of tizoxanide.

Chromatographic Conditions

Parameter	Recommended Conditions
UPLC System	Waters Acquity UPLC or equivalent
Column	Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
Gradient Elution	See Table 1

Table 1: Gradient Elution Program



Time (min)	% Mobile Phase A	% Mobile Phase B	
0.0	95	5	
0.5	95	5	
2.0	5	95	
2.5	5	95	
2.6	95	5	
3.5	95	5	

Mass Spectrometric Conditions

Parameter	Recommended Conditions
Mass Spectrometer	Waters Xevo TQ-S or equivalent
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	2.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
MRM Transitions	See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Tizoxanide	264.0	218.0	30	15
Niclosamide (IS)	325.0	170.0	40	25



Experimental Protocols Standard and Quality Control (QC) Sample Preparation

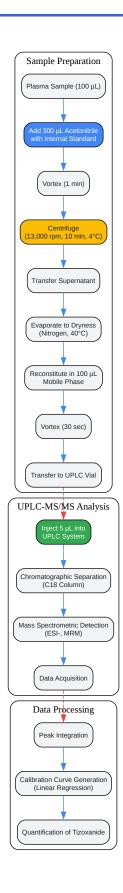
- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of tizoxanide and dissolve in 10 mL of DMSO.
- Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
- Spiking into Matrix: Spike the working standard solutions into the blank biological matrix (e.g., human plasma) to achieve the desired calibration curve concentrations.
- Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner from a separate weighing of the reference standard.

Sample Preparation from Biological Matrix (Protein Precipitation)

- Thaw frozen plasma samples at room temperature.
- To a 100 μL aliquot of plasma in a microcentrifuge tube, add 300 μL of cold acetonitrile containing the internal standard (e.g., Niclosamide at 100 ng/mL).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μ L of the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B).
- Vortex for 30 seconds and transfer to a UPLC vial for analysis.

Experimental Workflow Diagram





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Caption: UPLC-MS/MS workflow for Tizoxanide quantification.



Method Validation Summary

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters and acceptance criteria.

Table 3: Linearity and Sensitivity

Parameter	Result
Linearity Range	0.1 - 10 μg/mL in human plasma[6]
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	0.1 μg/mL[6]

Table 4: Accuracy and Precision

QC Level	Concentration (µg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Bias)
Low	0.3	< 15%	< 15%	± 15%
Medium	4.0	< 15%	< 15%	± 15%
High	8.0	< 15%	< 15%	± 15%

Table 5: Recovery and Matrix Effect

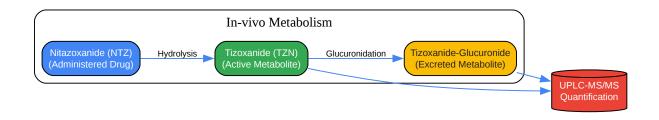
Parameter	Result
Extraction Recovery	> 85%
Matrix Effect	Within acceptable limits (85-115%)

Signaling Pathway and Logical Relationships

The analytical method is designed to differentiate between free tizoxanide and its major metabolite, tizoxanide-glucuronide. In some instances, in-source collision-induced dissociation



can cause the glucuronide conjugate to revert to free tizoxanide, potentially inflating its measured concentration.[6][7] The chromatographic method must be able to separate these two species to ensure accurate quantification.



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Caption: Metabolic pathway of Nitazoxanide to Tizoxanide.

Conclusion

The UPLC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of tizoxanide in biological matrices. The simple protein precipitation extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and other studies in drug development. Proper validation is essential to ensure the reliability of the data generated.

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